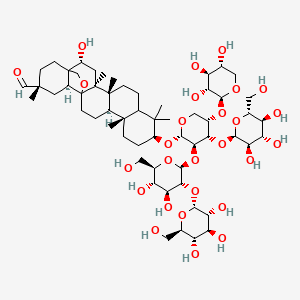![molecular formula C26H36N6O2.2HCl B1150241 N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride](/img/structure/B1150241.png)
N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride is a potent, reversible kinase inhibitor specifically targeting TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε). It is a derivative of BX795 and is known for its ability to inhibit the phosphorylation of interferon regulatory factor 3 (IRF3), thereby blocking the expression of interferon-stimulated genes . Additionally, this compound is a highly potent inhibitor of ULK1, a key component of the autophagy pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride is synthesized through a series of chemical reactions involving the derivatization of BX795. The compound is provided as a dried powder and can be resuspended in endotoxin-free water to prepare stock solutions . The preparation of stock solutions involves adding 1 ml of endotoxin-free water to 10 mg of this compound, which can then be stored at -20 °C .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using similar chemical routes as those used in laboratory settings. The compound is produced under stringent quality control measures to ensure high purity (≥95%) and the absence of bacterial contamination .
Chemical Reactions Analysis
Types of Reactions
N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride undergoes various chemical reactions, including:
Inhibition Reactions: It inhibits TBK1 and IKKε with IC50 values of 19 nM and 160 nM, respectively.
Autophagy Inhibition: It also inhibits ULK1 and ULK2 with IC50 values of 45 nM and 38 nM, respectively.
Common Reagents and Conditions
The common reagents used in the synthesis and reactions involving this compound include:
Endotoxin-free water: Used for preparing stock solutions.
Dimethyl sulfoxide (DMSO): Used as a solvent for dissolving the compound.
Major Products Formed
The major products formed from the reactions involving this compound include phosphorylated and non-phosphorylated forms of IRF3 and other related proteins involved in the autophagy pathway .
Scientific Research Applications
N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride exerts its effects by specifically inhibiting the function of TBK1 and IKKε, thereby preventing the phosphorylation of IRF3. This inhibition blocks the expression of interferon-stimulated genes, such as IFN-β . Additionally, this compound enhances IL-1-stimulated activation of NF-κB-dependent gene expression, suggesting a negative regulation of the canonical IKKs by TBK1 and IKKε . The compound also inhibits ULK1, a key component of the autophagy pathway, making it a potential therapeutic agent for autophagy-related diseases .
Comparison with Similar Compounds
Similar Compounds
ULK1 and ULK2 Inhibitors: Other compounds that inhibit ULK1 and ULK2 with similar IC50 values.
Uniqueness
This compound is unique in its dual inhibition of TBK1 and IKKε, as well as its potent inhibition of ULK1 and ULK2. Unlike other kinase inhibitors, this compound does not affect the canonical IKKs, IKKα or IKKβ, which are involved in the activation of NF-κB . This selective inhibition makes it a valuable tool for studying the cross-talk within the IKK family and its role in innate immunity .
Properties
Molecular Formula |
C26H36N6O2.2HCl |
|---|---|
Molecular Weight |
537.52 |
IUPAC Name |
N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride |
InChI |
InChI=1S/C26H36N6O2.2ClH/c33-25(21-5-2-6-21)28-11-3-10-27-24-23(20-8-9-20)17-29-26(31-24)30-22-7-1-4-19(16-22)18-32-12-14-34-15-13-32;;/h1,4,7,16-17,20-21H,2-3,5-6,8-15,18H2,(H,28,33)(H2,27,29,30,31);2*1H |
SMILES |
C1CC(C1)C(=O)NCCCNC2=NC(=NC=C2C3CC3)NC4=CC=CC(=C4)CN5CCOCC5.Cl.Cl |
Synonyms |
N-[3-[[5-Cyclopropyl-2-[[3-(4-morpholinylmethyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide dihydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





